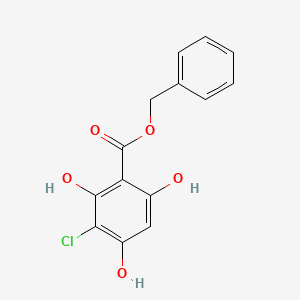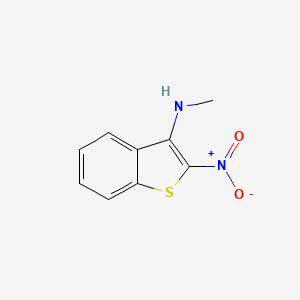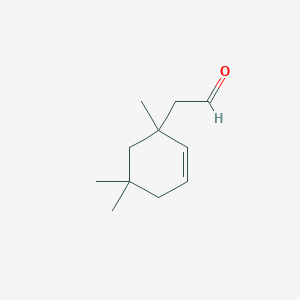
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl-, also known as β-Homocyclocitral, is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a distinctive odor and is commonly used in the fragrance industry due to its pleasant scent. The compound is also of interest in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- can be synthesized through several methods. One common synthetic route involves the oxidation of β-cyclocitral using meta-chloroperoxybenzoic acid (m-CPBA). Another method includes the dehydration of cyclohexanol to produce cyclohexene, which is then further reacted to form the desired compound .
Industrial Production Methods
In industrial settings, the compound is typically produced through the partial hydrogenation of benzene, followed by further chemical reactions to introduce the acetaldehyde group. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and reagents, such as acids or bases, can facilitate substitution reactions
Major Products Formed
Oxidation: Produces acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry due to its pleasant odor and stability .
Mechanism of Action
The mechanism of action of 2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
β-Cyclocitral: Similar in structure but lacks the acetaldehyde group.
Cyclohexene: Lacks the methyl and acetaldehyde groups.
2-Phenyl-1-propanol: Similar in molecular weight but different in structure and functional groups .
Uniqueness
2-Cyclohexene-1-acetaldehyde, 1,5,5-trimethyl- is unique due to its combination of a cyclohexene ring, multiple methyl groups, and an acetaldehyde group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
127826-98-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(1,5,5-trimethylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4,6,8H,5,7,9H2,1-3H3 |
InChI Key |
RCYWRNPBCCKPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(C1)(C)CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


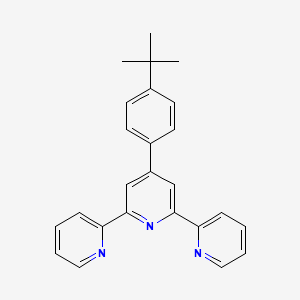
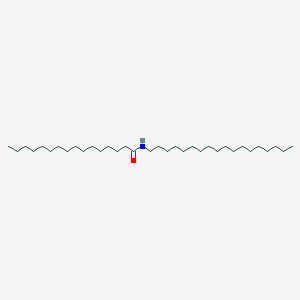

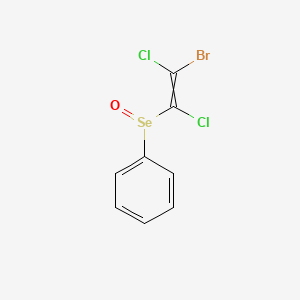
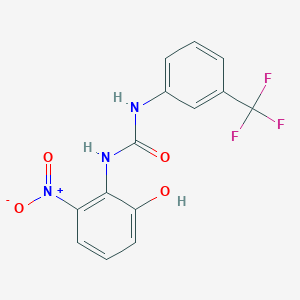
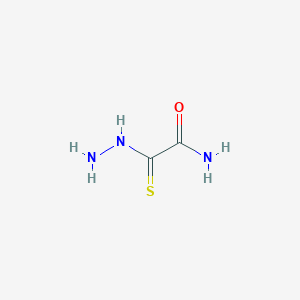
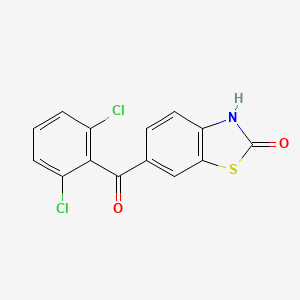
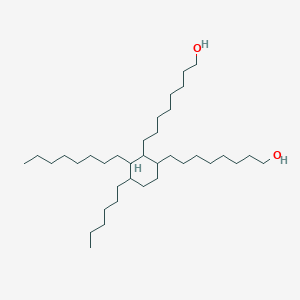
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

